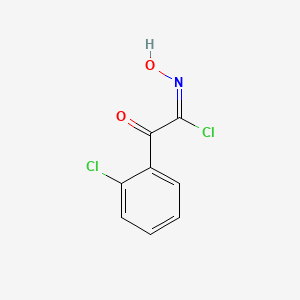
Pentanenitrile, 3-methyl-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanenitrile, 3-methyl-4-oxo- (9CI) is a chemical compound with the molecular formula C6H9NO. It is a derivative of pentanenitrile, featuring a methyl group at the third carbon and a keto group at the fourth carbon. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting from Pentanenitrile: One common synthetic route involves the oxidation of pentanenitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to introduce the keto group at the fourth carbon.
Starting from 3-Methylpentanenitrile: Another approach is the oxidation of 3-methylpentanenitrile using similar oxidizing agents to achieve the desired 3-methyl-4-oxo structure.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through controlled oxidation reactions in a chemical reactor. The process involves precise temperature and pressure control to ensure the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: Pentanenitrile, 3-methyl-4-oxo- (9CI) can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of amides or other nitrogen-containing compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Ammonia (NH3) or amines under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, such as hexanoic acid.
Reduction: Alcohols, such as 3-methyl-4-hydroxypentanenitrile.
Substitution: Amides, such as N-ethyl-3-methyl-4-oxopentanenitrile.
Scientific Research Applications
Pentanenitrile, 3-methyl-4-oxo- (9CI) has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Pentanenitrile, 3-methyl-4-oxo- (9CI) exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research or application.
Comparison with Similar Compounds
Pentanenitrile: Lacks the methyl and keto groups present in Pentanenitrile, 3-methyl-4-oxo- (9CI).
3-Methylpentanenitrile: Similar structure but without the keto group.
4-Oxopentanenitrile: Similar structure but lacks the methyl group at the third carbon.
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-methyl-4-oxopentanenitrile |
InChI |
InChI=1S/C6H9NO/c1-5(3-4-7)6(2)8/h5H,3H2,1-2H3 |
InChI Key |
LQHLNWGSGCLQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




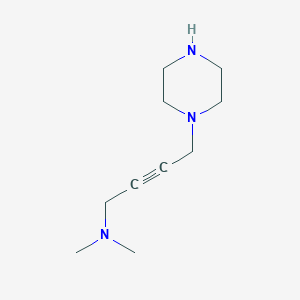
![Nitrophenyl 3-[[2-hydroxy-3-[(2-methylphenyl)carbamoyl]-1-naphthyl]azo]-4-methoxybenzenesulfonate](/img/structure/B15349326.png)
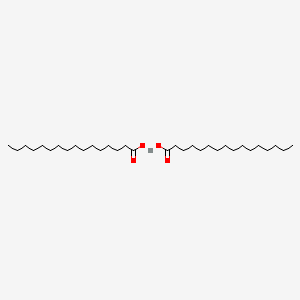
![3,5-Dichloro-2-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15349331.png)
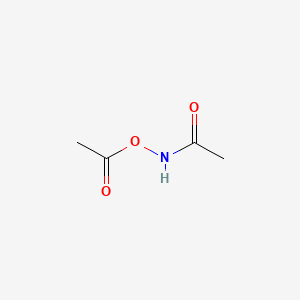

![5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate](/img/structure/B15349341.png)
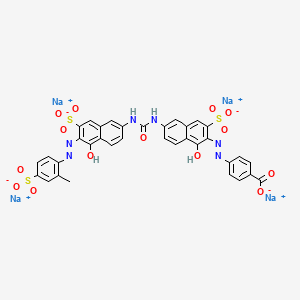
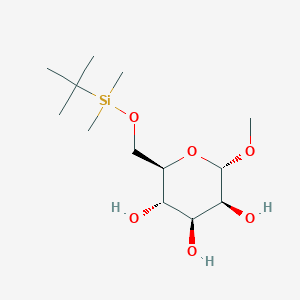
![[(3aS,7aR)-2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl]methanol](/img/structure/B15349352.png)
![5-[2,3-Bis(trimethylsiloxy)-2-propenyl]-1,3-dimethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15349353.png)
